molecular formula C26H21N5O4S B1200289 3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester

3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester

Cat. No. B1200289
M. Wt: 499.5 g/mol
InChI Key: ODLZATUUFMMQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-[[5-[(4-cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel triazolylindole derivatives, including structures similar to the compound , have been synthesized and structurally characterized for potential antifungal activity (Singh & Vedi, 2014).

Analysis of Secondary Interactions and Structure-Activity-Relationship

  • Secondary interactions and structure-activity relationships of benzoic acids structurally related to the compound have been analyzed, contributing to the understanding of bioactivity predictions (Dinesh, 2013).

Microwave-promoted Synthesis and Biological Activity

  • Synthesis methods involving microwave-promotion have been explored for triazole derivatives, offering insights into more efficient synthesis and evaluation of biological activities (Özil et al., 2015).

Photolysis in Organic Chemistry

  • The photolysis of similar compounds has been studied, providing insights into their behavior and potential applications in organic chemistry and drug development (Tsuge, Oe, & Tashiro, 1977).

Antimicrobial Activities

  • Triazole derivatives, akin to the compound , have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in medicinal chemistry and drug design (Bektaş et al., 2007).

Synthesis and Anticancer Evaluation

  • Research has been conducted on the synthesis of triazole derivatives and their evaluation for anticancer activity, suggesting possible therapeutic applications of similar compounds (Bekircan et al., 2008).

properties

Product Name

3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester

Molecular Formula

C26H21N5O4S

Molecular Weight

499.5 g/mol

IUPAC Name

methyl 3-[[2-[[5-[(4-cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4S/c1-34-25(33)19-6-5-7-20(14-19)28-24(32)17-36-26-30-29-23(31(26)21-8-3-2-4-9-21)16-35-22-12-10-18(15-27)11-13-22/h2-14H,16-17H2,1H3,(H,28,32)

InChI Key

ODLZATUUFMMQHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester

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